ethyl 4-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}benzoate
Description
Ethyl 4-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that belongs to the class of esters. This compound features a pyrrole ring, which is a five-membered heterocyclic structure containing nitrogen. The presence of benzoyl and fluorophenyl groups adds to its structural complexity and potential biological activity.
Properties
CAS No. |
425609-85-4 |
|---|---|
Molecular Formula |
C26H20FNO5 |
Molecular Weight |
445.4g/mol |
IUPAC Name |
ethyl 4-[(3E)-2-(2-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C26H20FNO5/c1-2-33-26(32)17-12-14-18(15-13-17)28-22(19-10-6-7-11-20(19)27)21(24(30)25(28)31)23(29)16-8-4-3-5-9-16/h3-15,22,29H,2H2,1H3/b23-21+ |
InChI Key |
UOUANPRDIDIDAM-XTQSDGFTSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4F |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CC=C4F |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}benzoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl benzoate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This is followed by cyclization with a suitable amine to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. The reaction conditions are optimized to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of bacterial cell wall synthesis or disruption of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzoate
- Ethyl 4-fluorobenzoate
- Ethyl 3-(4-fluorophenyl)-3-oxopropanoate
Uniqueness
Ethyl 4-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate is unique due to its combination of a pyrrole ring with benzoyl and fluorophenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
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